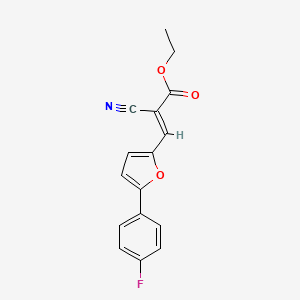

(E)-ethyl 2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylate

Descripción general

Descripción

(E)-ethyl 2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylate is an organic compound that belongs to the class of cyanoacrylates. This compound is characterized by the presence of a cyano group, a furan ring, and a fluorophenyl group. Cyanoacrylates are known for their strong adhesive properties and are widely used in various industrial and medical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 5-(4-fluorophenyl)furan-2-carbaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(E)-ethyl 2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Furanone derivatives.

Reduction: Amine derivatives.

Substitution: Substituted fluorophenyl derivatives.

Aplicaciones Científicas De Investigación

Organic Chemistry

(E)-ethyl 2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylate serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : The furan ring can be oxidized to form furanone derivatives.

- Reduction : The cyano group can be reduced to amine derivatives.

- Substitution : The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Medicinal Chemistry

The compound's structural features suggest potential biological activities. It can be utilized as a probe in enzyme-catalyzed reactions involving cyano groups, facilitating studies on enzyme mechanisms and interactions.

Material Science

Due to its strong adhesive properties, this compound finds applications in the production of adhesives and sealants. Its ability to form stable bonds makes it valuable in both industrial and medical settings.

Pharmaceutical Development

Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory and anticancer properties. Therefore, this compound may have potential therapeutic applications that warrant further investigation.

Case Study 1: Synthesis and Reactivity

A study demonstrated the successful synthesis of this compound through Knoevenagel condensation. The resulting compound underwent various reactions, confirming its versatility as a precursor for further chemical transformations.

Comparison with Related Compounds

| Compound Name | Structure | Key Applications |

|---|---|---|

| Ethyl Cyanoacetate | Simple cyanoacrylate | Organic synthesis |

| Methyl Cyanoacrylate | Common adhesive | Medical adhesives |

| (E)-Ethyl 2-Cyano-3-(Furan-2-Yl)Acryate | Related furan derivative | Organic synthesis |

Mecanismo De Acción

The mechanism of action of (E)-ethyl 2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylate involves the interaction of its cyano group with nucleophiles. The cyano group is highly electrophilic and can react with nucleophiles such as amines or thiols. This reaction leads to the formation of stable adducts, which can be used in various applications. The furan ring and fluorophenyl group also contribute to the compound’s reactivity and stability.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl cyanoacetate: A simpler cyanoacrylate used in similar applications.

Methyl cyanoacrylate: Another cyanoacrylate with similar adhesive properties.

2-cyano-3-(5-(4-chlorophenyl)furan-2-yl)acrylate: A structurally similar compound with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

(E)-ethyl 2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties to the compound. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. Additionally, the combination of the cyano group, furan ring, and fluorophenyl group provides a unique set of properties that can be exploited in various applications.

Actividad Biológica

(E)-ethyl 2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies highlighting its therapeutic potential.

Chemical Structure and Synthesis

The compound is characterized by the presence of a cyano group, a furan ring, and a fluorophenyl group. Its synthesis typically involves the Knoevenagel condensation reaction between ethyl cyanoacetate and 5-(4-fluorophenyl)furan-2-carbaldehyde, using bases like piperidine in organic solvents such as ethanol under reflux conditions. The reaction can be scaled up in industrial settings using continuous flow reactors for improved efficiency and yield.

The biological activity of this compound is largely attributed to the reactivity of its cyano group. This group is highly electrophilic, allowing it to interact with various nucleophiles such as amines and thiols, leading to the formation of stable adducts. The furan ring contributes to the compound's reactivity through potential oxidation reactions, while the fluorophenyl group may enhance its lipophilicity and interaction with biological targets.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds structurally related to this compound. For instance, similar chalcone derivatives have demonstrated cytotoxicity against various cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231), with IC50 values ranging from 6.59 to 12.51 μM . These findings suggest that this compound may exhibit comparable or enhanced anticancer activity.

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Chalcone A | MDA-MB-231 | 6.59 | |

| Chalcone B | MDA-MB-231 | 12.51 | |

| This compound | TBD | TBD | Current Study |

Antioxidant Activity

In addition to anticancer properties, related compounds have shown promising antioxidant activities. For example, certain ferrocenyl chalcones exhibited antioxidant effects comparable to ascorbic acid, suggesting that structural analogs of this compound might also possess similar properties .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing derivatives of this compound evaluated their biological activities through in vitro assays. The synthesized derivatives were tested for their ability to inhibit cancer cell proliferation, revealing that modifications to the fluorophenyl group significantly influenced their potency against various cancer cell lines .

Case Study 2: Mechanistic Insights

Research investigating the mechanism of action of related compounds indicated that the cyano group plays a crucial role in mediating interactions with cellular targets involved in cancer progression. The findings highlighted the potential for these compounds to serve as scaffolds for developing new anticancer agents .

Propiedades

IUPAC Name |

ethyl (E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO3/c1-2-20-16(19)12(10-18)9-14-7-8-15(21-14)11-3-5-13(17)6-4-11/h3-9H,2H2,1H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSWYBPXFWRAOO-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.